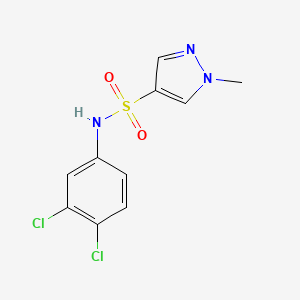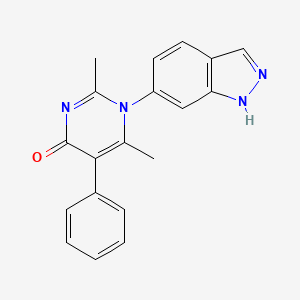![molecular formula C21H14BrNO2 B3747824 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3747824.png)
2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, also known as BRD-8899, is a small molecule inhibitor that has been developed for potential use in cancer treatment. It is a member of the indene-1,3-dione family of compounds, which have been found to have various biological activities, including antitumor and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to have potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition has been found to have antitumor effects in preclinical studies. 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione binds to the bromodomain of BRD4, which prevents its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The inhibition of BRD4 also leads to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
In preclinical studies, 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis and cell cycle arrest in these cells. In addition, 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to have anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is its high potency and selectivity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is its poor solubility in water, which can make it difficult to use in some experimental settings. In addition, its in vivo pharmacokinetics and toxicity have not been fully characterized, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of BRD4, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to BRD4 inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, the combination of BRD4 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce the risk of resistance.
Eigenschaften
IUPAC Name |
2-(3-bromoanilino)-2-phenylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO2/c22-15-9-6-10-16(13-15)23-21(14-7-2-1-3-8-14)19(24)17-11-4-5-12-18(17)20(21)25/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRRJKYJGTWBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(diphenylphosphoryl)methyl]-3-methylquinoxaline](/img/structure/B3747765.png)
![2-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B3747771.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B3747780.png)
![1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747787.png)


![6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3747803.png)
![4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747813.png)
![4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747817.png)
![N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide](/img/structure/B3747830.png)
![10-fluoro-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B3747833.png)
![methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B3747839.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747850.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B3747852.png)